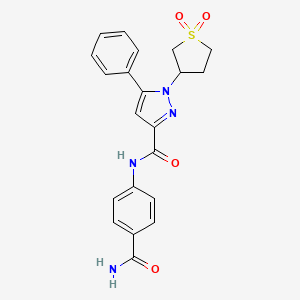

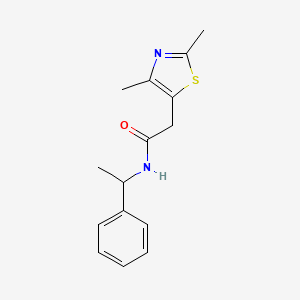

![molecular formula C16H19N3O3S B2916495 1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-56-9](/img/structure/B2916495.png)

1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine, also known as BESG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BESG is a guanidine derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Protecting Groups for Guanidino Function

Research on multi-substituted benzenesulfonyl protecting groups for the guanidino function of arginine highlights the significance of specific benzenesulfonyl groups, such as the 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds), 2,3,4,5,6-pentamethylbenzenesulfonyl (Pme), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. These groups are removable under mild conditions and are particularly useful in the synthesis of arginine derivatives, showcasing their potential in peptide synthesis and modification technologies (Fujino, Wakimasu, & Kitada, 1981).

Antitumor Activity

A study on 4-chloro-2-mercaptobenzenesulfonamide derivatives demonstrated their in vitro antitumor activity against various tumor cell lines. The research focused on the synthesis of these derivatives and their effects on colon cancer, renal cancer, and melanoma cell lines, indicating the role of benzenesulfonylguanidine derivatives in developing potential cancer therapies (Sławiński & Gdaniec, 2005).

Synthesis of Pyrimidine Derivatives

The reaction of guanidine with chalcones to produce arylsubstituted 2-pyrimidinamines, dihydro-2-pyrimidinamines, and pyrimido[1,2-a]pyrimidines illustrates the versatility of benzenesulfonylguanidine compounds in synthesizing complex organic structures. These reactions contribute to the exploration of new antifolic, antimalarial, and antitumor agents, highlighting the compound's utility in medicinal chemistry (Wendelin & Kerbl, 1984).

Copolymerization Catalysts

Benzenesulfonylguanidine derivatives have been used to create palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. These catalysts demonstrate the compound's application in polymer chemistry, facilitating the production of high molecular weight polymers with significant yields and comonomer incorporations, showcasing the compound's relevance in materials science and engineering (Skupov et al., 2007).

properties

IUPAC Name |

1-(benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-15-10-6-5-7-13(15)11-12-18-16(17)19-23(20,21)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZDDAFYYHNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)

![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)

![1-[4-[(3As,6aS)-spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916420.png)

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide](/img/structure/B2916421.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2916424.png)

![(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2916427.png)

![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)

![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)